molecular formula C11H17BrClN B8027111 [(4-Bromophenyl)methyl]diethylamine hydrochloride

[(4-Bromophenyl)methyl]diethylamine hydrochloride

Cat. No.: B8027111
M. Wt: 278.61 g/mol
InChI Key: UJCDEDKKSQNPSL-UHFFFAOYSA-N
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Description

[(4-Bromophenyl)methyl]diethylamine hydrochloride is a chemical compound with the molecular formula C11H17BrClN and a molecular weight of 278.62 g/mol . It is commonly used in organic synthesis and various chemical reactions due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Bromophenyl)methyl]diethylamine hydrochloride typically involves the reaction of 4-bromobenzyl chloride with diethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[(4-Bromophenyl)methyl]diethylamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles like amines and thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzylamines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

[(4-Bromophenyl)methyl]diethylamine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [(4-Bromophenyl)methyl]diethylamine hydrochloride involves its interaction with various molecular targets. The bromine atom and the diethylamine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

[(4-Bromophenyl)methyl]diethylamine hydrochloride can be compared with other similar compounds such as:

  • [(4-Chlorophenyl)methyl]diethylamine hydrochloride
  • [(4-Fluorophenyl)methyl]diethylamine hydrochloride
  • [(4-Methylphenyl)methyl]diethylamine hydrochloride

These compounds share a similar core structure but differ in the substituent on the phenyl ring. The presence of different substituents can significantly affect their chemical reactivity, physical properties, and biological activities. This compound is unique due to the presence of the bromine atom, which can participate in specific reactions and interactions .

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-N-ethylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN.ClH/c1-3-13(4-2)9-10-5-7-11(12)8-6-10;/h5-8H,3-4,9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCDEDKKSQNPSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC=C(C=C1)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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